molecular formula C11H15N3O B13119303 (5-Methyl-2-pyrazinyl)(2-methyl-1-pyrrolidinyl)methanone

(5-Methyl-2-pyrazinyl)(2-methyl-1-pyrrolidinyl)methanone

Cat. No.: B13119303
M. Wt: 205.26 g/mol
InChI Key: JQGBDNBCGFLOES-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a heterocyclic compound containing both pyrazine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-methylpyrrolidine, which is then reacted with 5-methylpyrazine-2-carboxylic acid or its derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine N-oxides, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pyrazine and pyrrolidine rings play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the pyrrolidine ring.

    2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is unique due to the presence of both pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H15N3O/c1-8-6-13-10(7-12-8)11(15)14-5-3-4-9(14)2/h6-7,9H,3-5H2,1-2H3

InChI Key

JQGBDNBCGFLOES-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=NC=C(N=C2)C

Origin of Product

United States

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